Ethyl 2-(2-amino-4-chlorophenoxy)butanoate
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Overview
Description
Ethyl 2-(2-amino-4-chlorophenoxy)butanoate is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenoxy group attached to a butanoate backbone. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate typically involves the reaction of 2-amino-4-chlorophenol with ethyl 2-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of ethyl 2-bromobutanoate, resulting in the formation of the desired product .
Industrial Production Methods
The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-4-chlorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-(2-amino-4-chlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenoxy groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-chlorobutanoate: Similar structure but lacks the phenoxy group.
Ethyl 2-(2-amino-4-fluorophenoxy)butanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(2-amino-4-bromophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Ethyl 2-(2-amino-4-chlorophenoxy)butanoate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
ethyl 2-(2-amino-4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C12H16ClNO3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4,14H2,1-2H3 |
InChI Key |
FFSLDEXWNMSBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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